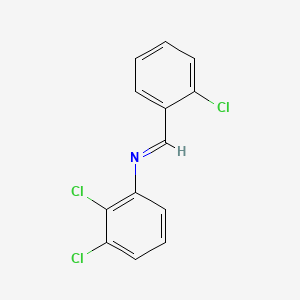
N-(2-Chlorobenzylidene)-2,3-dichloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorobenzylidene)-2,3-dichloroaniline: is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This compound is characterized by the presence of a benzylidene group attached to a dichloroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzylidene)-2,3-dichloroaniline typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,3-dichloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency of the process. Additionally, eco-friendly methods involving the use of water as a solvent and mild reaction conditions have been developed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Chlorobenzylidene)-2,3-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of chlorinated oxides.
Reduction: Formation of 2-chlorobenzaldehyde and 2,3-dichloroaniline.
Substitution: Formation of substituted derivatives with different functional groups
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Chlorobenzylidene)-2,3-dichloroaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It has shown moderate activity against certain bacterial and fungal strains .
Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of new drugs with antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of N-(2-Chlorobenzylidene)-2,3-dichloroaniline involves its interaction with cellular components. The compound can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial and anticancer effects. The molecular targets include enzymes involved in cell wall synthesis and DNA replication .
Comparación Con Compuestos Similares
- N-(2-Chlorobenzylidene)-2,4-dichloroaniline
- 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
Comparison: N-(2-Chlorobenzylidene)-2,3-dichloroaniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of antimicrobial and anticancer activities, making it a valuable compound for further research and development .
Propiedades
Número CAS |
70740-19-1 |
|---|---|
Fórmula molecular |
C13H8Cl3N |
Peso molecular |
284.6 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N-(2,3-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl3N/c14-10-5-2-1-4-9(10)8-17-12-7-3-6-11(15)13(12)16/h1-8H |
Clave InChI |
NOBSIHFEHVSNSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=C(C(=CC=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


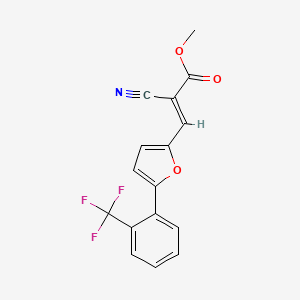

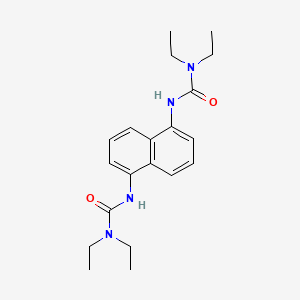
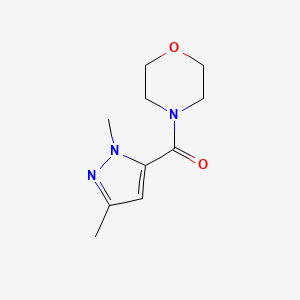
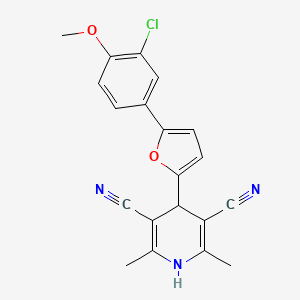
![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)
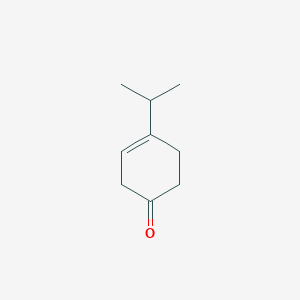

![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)
![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)
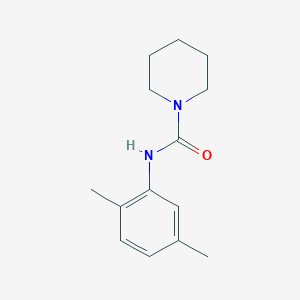

![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)
